molecular formula C6H5BrClNO B174032 (5-Bromo-4-chloropyridin-2-yl)methanol CAS No. 103971-44-4

(5-Bromo-4-chloropyridin-2-yl)methanol

Cat. No.: B174032
CAS No.: 103971-44-4
M. Wt: 222.47 g/mol
InChI Key: QMPZJKMTLSPODU-UHFFFAOYSA-N
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Description

(5-Bromo-4-chloropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5BrClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-chloropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination and chlorination of pyridine to form the desired halogenated pyridine intermediate. This intermediate is then subjected to a hydroxymethylation reaction to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-chloropyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in a less substituted pyridine derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (5-Bromo-4-chloropyridin-2-yl)carboxylic acid, while substitution with an amine can produce (5-Bromo-4-chloropyridin-2-yl)amine.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-4-chloropyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its halogenated pyridine ring makes it a versatile building block for constructing various heterocyclic compounds .

Biology and Medicine

Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and materials science. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism by which (5-Bromo-4-chloropyridin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The halogen atoms and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chloropyridin-4-yl)methanol
  • (5-Bromo-2-chloro-pyridin-3-yl)-methanol

Uniqueness

(5-Bromo-4-chloropyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. This arrangement of bromine, chlorine, and hydroxymethyl groups imparts distinct chemical properties, making it suitable for particular applications that similar compounds may not fulfill .

Properties

IUPAC Name

(5-bromo-4-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPZJKMTLSPODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1Cl)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599958
Record name (5-Bromo-4-chloropyridin-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103971-44-4
Record name 5-Bromo-4-chloro-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103971-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-4-chloropyridin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-4-chloropyridin-2-yl)methanol
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Synthesis routes and methods I

Procedure details

A solution of 4-chloro-5-bromo-2-picoline-N-oxide (23.9 g) in dichloromethane (250 ml) was cooled to 10° and trifluoroacetic anhydride (25 ml) added over 20 minutes. The mixture was allowed to warm to ambient temperature, and stand for 7 days. After cooling to 10°, methanol (100 ml) was added, and the solution stripped. The residue was treated with water (150 ml), basified with saturated aqueous sodium carbonate to pH 10, and extracted with ethyl acetate (2×150 ml). The combined extracts were dried (MgSO4). stripped, and triturated with ether to give 4-chloro-5-bromo-2-hydroxymethylpyridine, 16.58 g. m.p. 109°-10°.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
Quantity
25 mL
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reactant
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Quantity
100 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

3.0 mL trifluoroacetic anhydride were added dropwise at 10° C. to 2.6 g (12 mmol) 5-bromo-4-chloro-2-methylpyridine-1-oxide in 30 mL DCM. The reaction mixture was stirred for 5 days at RT. After the addition of MeOH the reaction mixture was evaporated down, the residue was combined with 15% potassium carbonate solution and extracted several times with EtOAC. The combined organic phases were dried on sodium sulphate and evaporated down.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
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Quantity
30 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

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